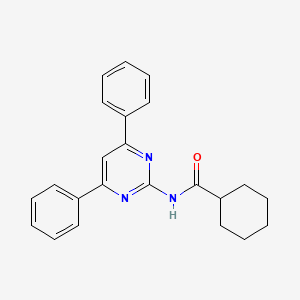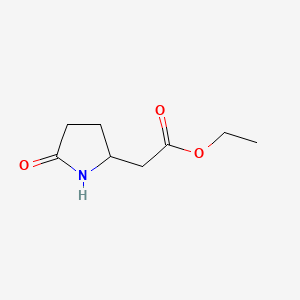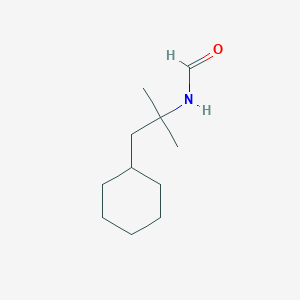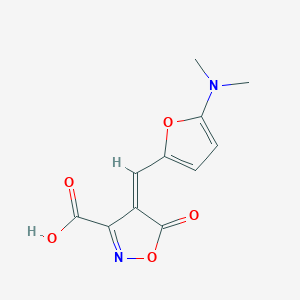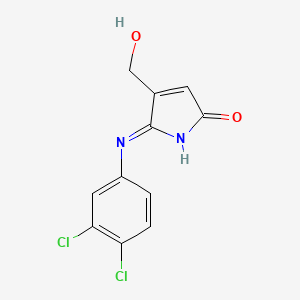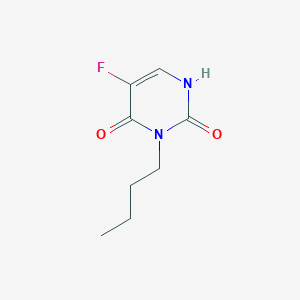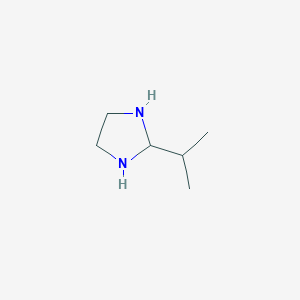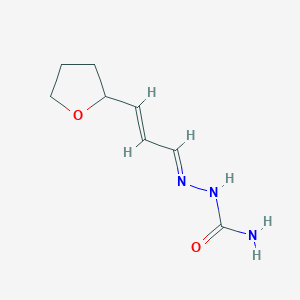![molecular formula C15H18N2O4 B12918992 Glycine, N-[1-(phenylacetyl)-L-prolyl]- CAS No. 157115-95-2](/img/structure/B12918992.png)
Glycine, N-[1-(phenylacetyl)-L-prolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is a synthetic compound known for its potential nootropic effects. It is a derivative of glycine and proline, two amino acids, and is often studied for its cognitive-enhancing properties. This compound is also known for its role in various biochemical processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]- typically involves several steps:
Esterification of L-proline: This step involves the conversion of L-proline into its ester form.
Preparation of N-phenylacetylglycine: This is achieved through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the Peptide Bond: The peptide bond between N-phenylacetylglycine and the proline ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods
Industrial production methods for Glycine, N-[1-(phenylacetyl)-L-prolyl]- are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[1-(phenylacetyl)-L-prolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[1-(phenylacetyl)-L-prolyl]- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and amino acid derivatives.
Biology: It is studied for its role in cellular processes and its potential as a biochemical marker.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with receptors in the brain, including glutamate receptors and neurotrophic factors.
Pathways Involved: It modulates the activity of brain-derived neurotrophic factor (BDNF) and enhances synaptic plasticity, which is crucial for learning and memory.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic effects and marketed under the name Noopept.
Phenylacetylglycine: A glycine conjugate of phenylacetic acid, involved in various metabolic processes.
Uniqueness
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is unique due to its specific structure and the combination of glycine and proline, which imparts distinct biochemical properties. Its potential nootropic effects and role in enhancing cognitive functions make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
157115-95-2 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c18-13(9-11-5-2-1-3-6-11)17-8-4-7-12(17)15(21)16-10-14(19)20/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
TXYISIQQFOLDJY-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
